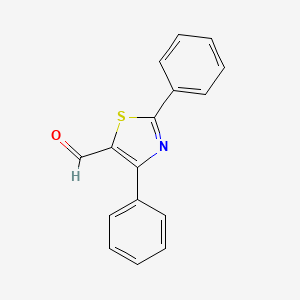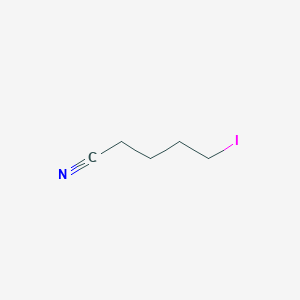
5-Iodopentanenitrile
Descripción general
Descripción
5-Iodopentanenitrile, also known as 5-IPN, is a nitrogenous organic compound with the molecular formula C5H7IN. It is a colorless, volatile liquid with a pungent odor and is insoluble in water. 5-IPN is a versatile reagent used in organic synthesis and has been studied for its potential applications in the medical, industrial, and research fields.
Aplicaciones Científicas De Investigación
Electrochemical Reduction in Carbon Cathodes
5-Iodopentanenitrile is involved in the electrochemical reduction of dihalopentanes at carbon electrodes. This reduction in dimethylformamide containing tetramethylammonium perchlorate leads to products like cyclopentane, n-pentane, and various pentenes, pentadienes, and pentadecanes. These products arise from the intramolecular cyclization of an electrogenerated 5-halopent-1-yl carbanion (Pritts & Peters, 1994).
Synthesis of Organoiodine Catalysts
This compound is a precursor in the synthesis of enantiomerically pure iodoarenes, which have applications in α-Functionalization of ketones. These catalysts are used for the lactonization of 5-oxo-5-phenylpentanoic acid and other reactions, producing useful synthetic intermediates (Farooq et al., 2010).
Theoretical Study in Thermal Rearrangements
In theoretical chemistry, this compound is studied for its behavior in thermal rearrangements. This includes computational modeling using methods like DFT, CASSCF, MRMP2, and CCSD(T) to understand the reaction pathways and product distributions in pyrolysis experiments (Bozkaya & Özkan, 2012).
Radical Addition in Synthesis of Lactones
The compound also finds use in the radical addition of 2-iodoalkanamide or 2-iodoalkanoic acid to alkenols. This process, conducted in water, facilitates the synthesis of gamma-lactones, a significant class of compounds in various chemical syntheses (Yorimitsu et al., 1999).
Precursors in Synthesis of Dihydropyranones and Naphthalenes
5-Hydroxypent-2-enenitriles, related to this compound, serve as precursors to dihydropyranones, dienenitriles, and functionalized naphthalenes. These compounds have both synthetic and biological interests, and their production involves processes like intramolecular Pinner reaction and Friedel–Crafts reaction (Zhang et al., 2013).
Oxidative Radical 1,2-Alkylarylation of Alkenes
This compound is involved in the oxidative 1,2-alkylarylation of alkenes with α-C(sp3)-H bonds of acetonitriles. This process leads to the synthesis of 5-oxo-pentanenitriles, important in the construction of acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).
Propiedades
IUPAC Name |
5-iodopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN/c6-4-2-1-3-5-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTKEUQCGYDXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456189 | |
| Record name | Pentanenitrile, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6727-75-9 | |
| Record name | Pentanenitrile, 5-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6727-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanenitrile, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Iodopentanenitrile participate in the formation of cyclic nitriles?
A1: Unlike other omega-haloalkylnitriles that undergo deprotonation in the presence of t-BuOK, this compound follows a different reaction pathway when reacted with ketones. [] Instead of deprotonation, the reaction proceeds through an electrophilic-nucleophilic cyclization. Here's how it works:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




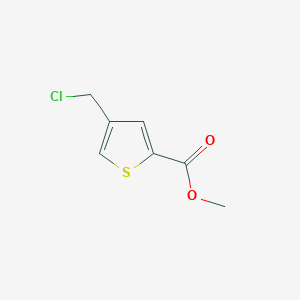

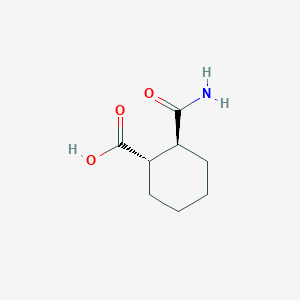
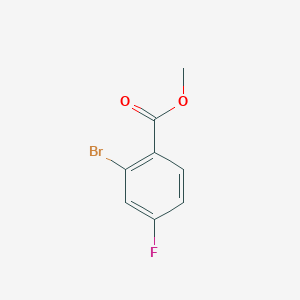
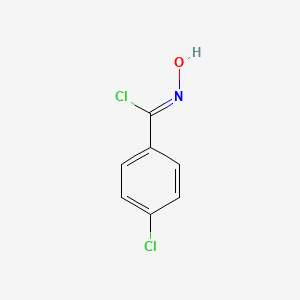
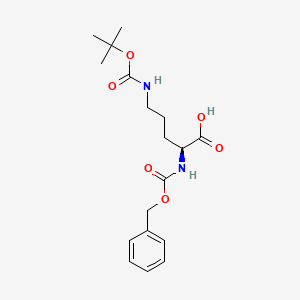
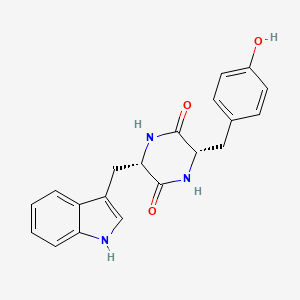

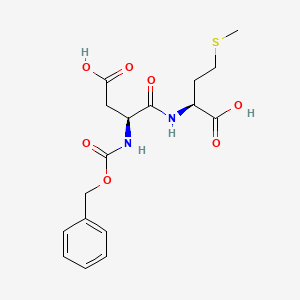

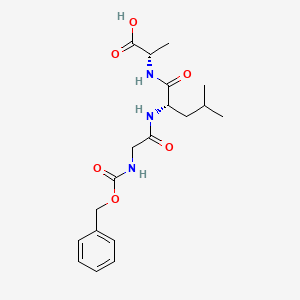
![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)
